

6'-Methoxy Olsalazine: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: 6'-Methoxy Olsalazine

Cat. No.: B1153709

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Part 1: Executive Summary & Chemical Identity

6'-Methoxy Olsalazine (Systematic Name: 5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid) is a critical pharmacopeial impurity associated with Olsalazine Sodium, a prodrug used in the treatment of ulcerative colitis. It represents the monomethyl ether derivative of the parent drug.

This compound typically arises as a process-related impurity during the azo-coupling synthesis of Olsalazine, often stemming from the presence of O-methylated starting materials (e.g., methyl ether of salicylic acid) or non-selective methylation steps. In regulatory contexts (European Pharmacopoeia), it is designated as Impurity A.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11][12]

Parameter	Detail
Common Name	6'-Methoxy Olsalazine
Pharmacopeial Designation	Olsalazine EP Impurity A
CAS Number	2749969-12-6
IUPAC Name	5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₆
Molecular Weight	316.27 g/mol
SMILES	<chem>COC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O</chem>
Appearance	Light yellow to orange crystalline solid

Part 2: Physicochemical Profile[4]

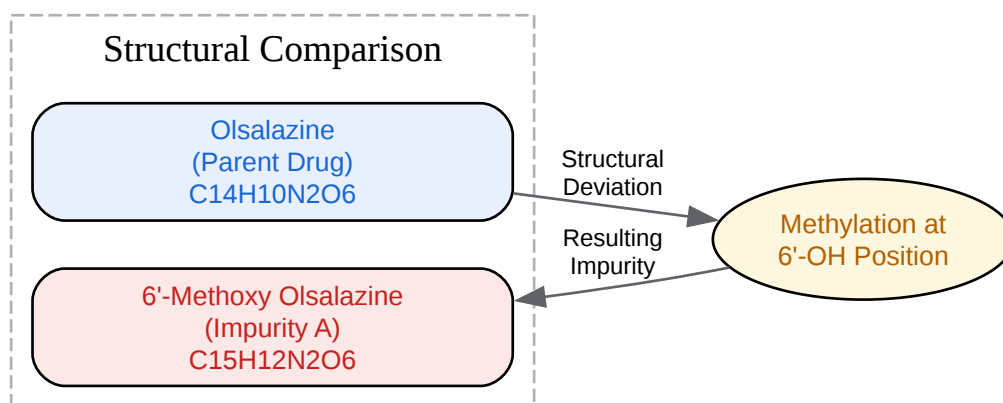
The physicochemical behavior of **6'-Methoxy Olsalazine** differs from the parent compound primarily due to the "capping" of one phenolic hydroxyl group with a methyl moiety. This modification increases lipophilicity and alters the acid-base profile.

Key Physicochemical Properties[2][4]

Property	Value / Description	Note
Solubility	Soluble in DMSO, DMF, Methanol. Sparingly soluble in Dichloromethane. Insoluble in water (acidic pH).	The removal of one phenolic -OH reduces aqueous solubility compared to Olsalazine.
Melting Point	> 200°C (Decomposes)	Typical of azo-salicylic acid derivatives.
pKa (Calculated)	pKa ₁ (COOH) ≈ 2.8pKa ₂ (Phenol) ≈ 13.5	The molecule lacks the second phenolic pKa observed in Olsalazine.
LogP	~ 2.3 - 2.8	More lipophilic than Olsalazine (LogP ~1.5) due to the methoxy group.[1]
UV/Vis Absorption	λ _{max} ≈ 360 nm (in Methanol)	Characteristic azo linkage absorption band (Yellow/Orange).

Part 3: Structural Visualization & Logic

The following diagram illustrates the structural relationship between the parent drug (Olsalazine) and the 6'-Methoxy impurity, highlighting the specific site of methylation.



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Caption: Structural derivation of **6'-Methoxy Olsalazine** from the parent Olsalazine molecule.

Part 4: Synthesis & Isolation Protocol

This protocol describes the targeted synthesis of **6'-Methoxy Olsalazine** for use as an analytical reference standard. The method utilizes a selective methylation strategy or a cross-coupling approach.

Methodology: Targeted Synthesis via Azo Coupling

This method is preferred over direct methylation of Olsalazine to avoid over-methylation (forming the dimethyl ether).

Reagents Required:

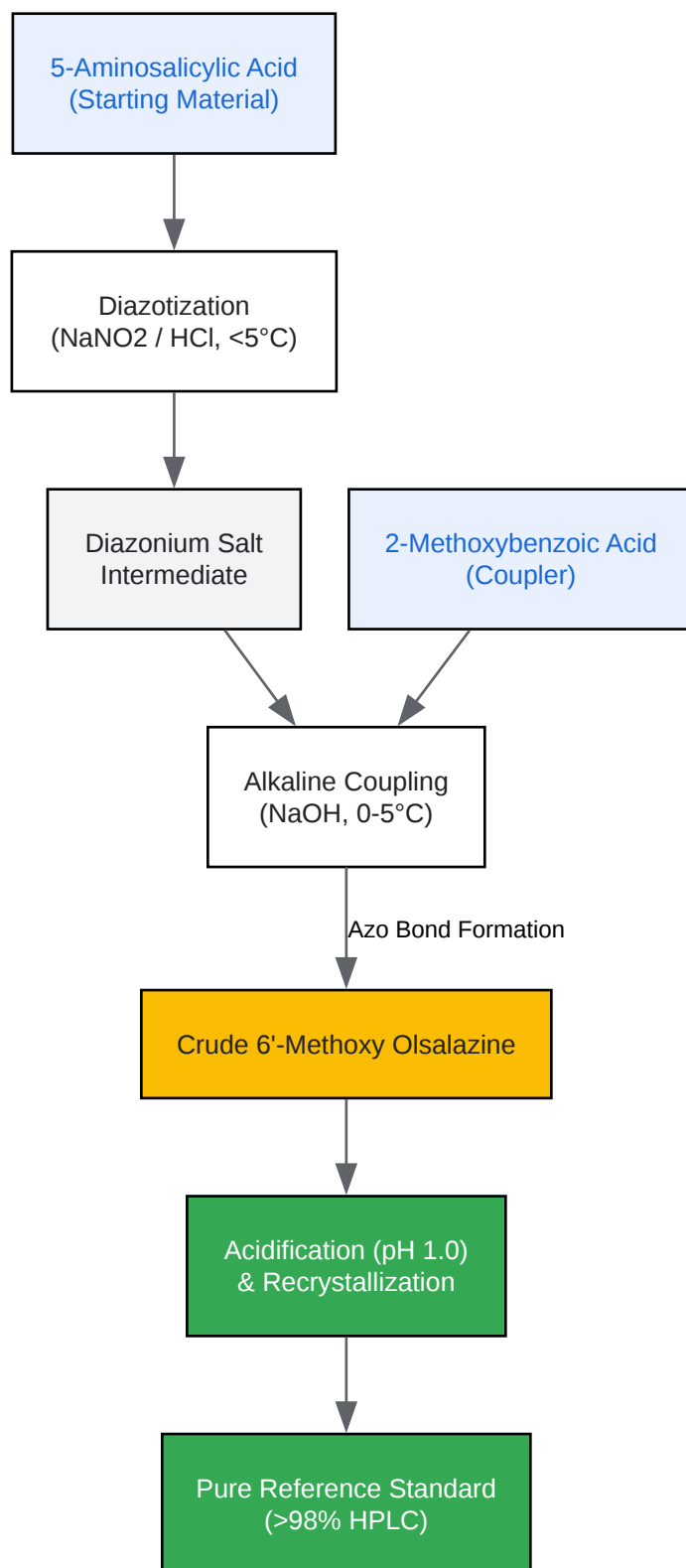
- Reactant A: 5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid / 5-ASA)
- Reactant B: 2-Methoxybenzoic acid (or Methyl salicylate derivative)
- Reagents: Sodium Nitrite (NaNO_2), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
- Solvents: Water, Methanol.

Step-by-Step Protocol:

- Diazotization of 5-ASA:
 - Dissolve 10.0 mmol of 5-Aminosalicylic acid in 20 mL of 2M HCl.
 - Cool the solution to 0–5°C in an ice bath.
 - Add dropwise a solution of Sodium Nitrite (11.0 mmol) in 5 mL water, maintaining temperature < 5°C.
 - Stir for 30 minutes to generate the diazonium salt.
- Coupling Reaction:

- In a separate vessel, dissolve 10.0 mmol of 2-Methoxybenzoic acid (or salicylic acid methyl ether) in 20 mL of 2M NaOH (alkaline medium is crucial for coupling).
- Cool to 0–5°C.[1]
- Slowly add the diazonium salt solution to the alkaline coupler solution over 20 minutes.
- Note: The solution will turn deep red/orange immediately as the azo bond forms.
- Acidification & Precipitation:
 - Allow the mixture to warm to room temperature and stir for 2 hours.
 - Adjust pH to ~1.0 using concentrated HCl.[1]
 - The **6'-Methoxy Olsalazine** will precipitate as a yellow/orange solid.
- Purification:
 - Filter the crude solid.[1]
 - Recrystallization: Dissolve in hot Methanol/Water (80:20) and cool slowly.
 - Yield: Typically 60–75%.

Synthesis Workflow Diagram



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Caption: Synthesis pathway for **6'-Methoxy Olsalazine** via diazonium coupling.

Part 5: Analytical Characterization

To validate the identity of the synthesized standard, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Orthophosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 80% B over 20 minutes.
- Retention Time: **6'-Methoxy Olsalazine** elutes after Olsalazine due to the hydrophobic methoxy group (Relative Retention Time ~ 1.2 - 1.3).

Mass Spectrometry (ESI-MS)[11]

- Ionization Mode: Negative Mode (ESI-).
- Parent Ion $[M-H]^-$: m/z 315.2.
- Fragmentation: Loss of CO₂ (m/z 271) and cleavage of the azo bond.

Proton NMR (¹H-NMR, DMSO-d₆)

- Key Signal: A sharp singlet at δ 3.8–3.9 ppm corresponding to the methoxy group (-OCH₃). This signal is absent in the parent Olsalazine spectrum.
- Aromatic Region: Signals between δ 6.8 and 8.5 ppm representing the two benzene rings.

References

- European Pharmacopoeia (Ph. Eur.). Olsalazine Sodium Monograph. Identification of Impurity A (5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid).
- Thieme Connect. Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium.

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- Veeprho Laboratories. Olsalazine Impurities Structure and CAS Data.

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Sources

- [1. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
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